

# Topic: Comprehensive Analytical Characterization of 1-(3-Methoxyphenyl)-1H-pyrazole-4-carboxylic acid

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## Compound of Interest

**Compound Name:** 1-(3-Methoxyphenyl)-1H-pyrazole-4-carboxylic acid

**Cat. No.:** B1451623

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## Abstract

This application note provides a detailed framework of analytical methodologies for the comprehensive characterization of **1-(3-Methoxyphenyl)-1H-pyrazole-4-carboxylic acid**. Pyrazole-based compounds are pivotal scaffolds in medicinal chemistry and drug development, necessitating robust and reliable analytical techniques to ensure their identity, purity, and structural integrity.<sup>[1]</sup> This guide moves beyond rote procedural lists, offering causal explanations for experimental choices to empower researchers. The protocols herein are designed as self-validating systems, integrating chromatographic and spectroscopic techniques for unambiguous structural elucidation and purity assessment. We present detailed protocols for High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and UV-Visible (UV-Vis) Spectroscopy.

## Introduction and Physicochemical Profile

**1-(3-Methoxyphenyl)-1H-pyrazole-4-carboxylic acid** is a heterocyclic organic compound featuring a pyrazole core, a methoxyphenyl substituent, and a carboxylic acid moiety. This combination of functional groups makes it a valuable building block in the synthesis of novel pharmaceutical agents.<sup>[2]</sup> The analytical challenge lies in unequivocally confirming the substitution pattern and ensuring the absence of isomeric impurities. This document outlines a

multi-technique approach to provide orthogonal data, leading to a high-confidence characterization.

Table 1: Physicochemical Properties of **1-(3-Methoxyphenyl)-1H-pyrazole-4-carboxylic acid**

Property	Value / Description	Rationale / Source
Chemical Structure	<p>The image you are requesting does not exist or is no longer available.</p> <p>imgur.com</p>	-
Molecular Formula	C <sub>11</sub> H <sub>10</sub> N <sub>2</sub> O <sub>3</sub>	-
Molecular Weight	218.21 g/mol	Calculated from the molecular formula.
CAS Number	Not readily available. A similar compound, 1-(3-Methoxyphenyl)-3-methyl-1H-pyrazole-5-carboxylic acid, has CAS 1401344-11-3.[3]	-
Predicted pKa	~4.0 - 4.5	The carboxylic acid group is the primary acidic site. This value is an estimate based on benzoic acid (pKa ~4.2) and is influenced by the electron-withdrawing nature of the pyrazole ring.[4][5]
Predicted Solubility	Sparingly soluble in water; soluble in organic solvents like DMSO, DMF, Methanol, and Ethyl Acetate.	The carboxylic acid provides some polarity, but the aromatic rings dominate, suggesting higher solubility in organic solvents.
Physical Form	Expected to be a solid at room temperature.	Based on the properties of similar pyrazole carboxylic acid derivatives.[6]

# Chromatographic Analysis for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the cornerstone for determining the purity of active pharmaceutical ingredients and intermediates. For a polar, acidic compound like this, a reversed-phase method provides excellent resolution and reproducibility.

Causality Behind Experimental Choices:

- Column: A C18 stationary phase is chosen for its hydrophobic nature, which effectively retains the aromatic structure of the analyte.
- Mobile Phase: An acetonitrile/water gradient is used to elute the compound and any potential impurities with varying polarities.
- Acidic Modifier: Formic acid is added to the mobile phase to suppress the ionization of the carboxylic acid group (maintaining it in the protonated, less polar form). This ensures a sharp, symmetrical peak shape and improves retention on the C18 column. Formic acid is also volatile, making it ideal for subsequent MS analysis.[\[7\]](#)

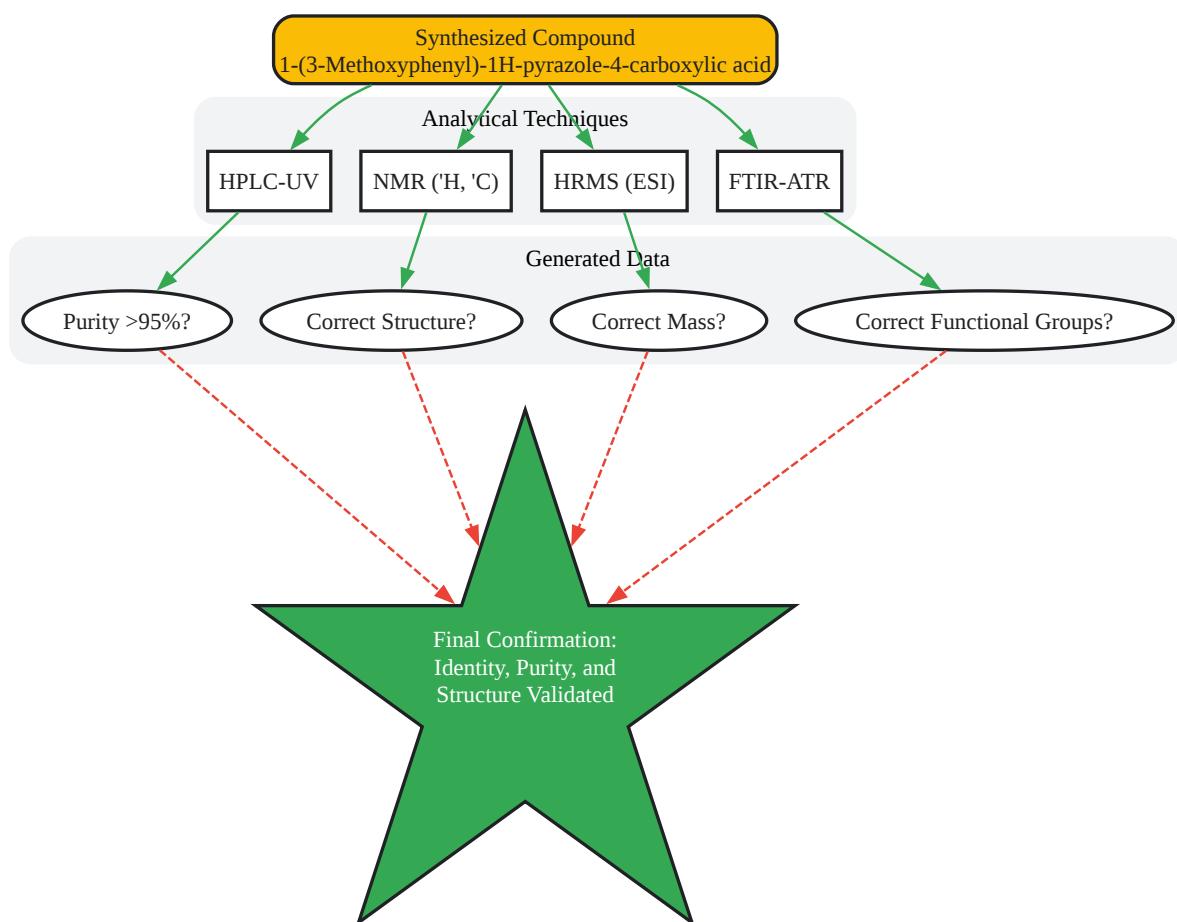
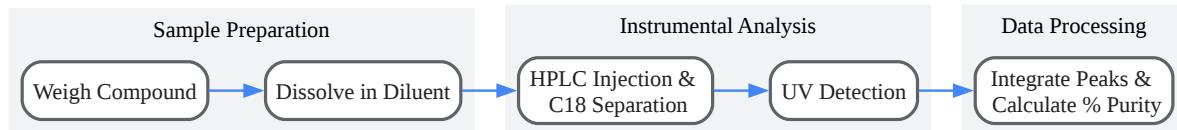
## Protocol 2.1: Reversed-Phase HPLC-UV Method

- Instrumentation: Standard HPLC system with a UV detector, autosampler, and column oven.
- Sample Preparation:
  - Accurately weigh ~1 mg of the compound.
  - Dissolve in 1 mL of a 50:50 mixture of acetonitrile and water (diluent) to create a 1 mg/mL stock solution.
  - Further dilute to a working concentration of ~0.1 mg/mL using the diluent.
- Chromatographic Conditions:
  - The specific gradient and run time should be optimized to ensure separation from any synthesis-related impurities.

Table 2: HPLC-UV Operating Parameters

Parameter	Recommended Condition
Column	C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A	0.1% Formic Acid in Water
Mobile Phase B	0.1% Formic Acid in Acetonitrile
Gradient	10% B to 90% B over 15 minutes
Flow Rate	1.0 mL/min
Column Temperature	30 °C
Injection Volume	10 µL
Detection	UV at 254 nm (or at $\lambda_{\text{max}}$ determined by UV-Vis)

## Workflow Diagram: HPLC Purity Analysis



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